molecular formula C21H26N4O2S B486184 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 825608-27-3

1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B486184
CAS No.: 825608-27-3
M. Wt: 398.5g/mol
InChI Key: YZFVLCOFWOQKIQ-UHFFFAOYSA-N
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Description

1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic small molecule designed for research applications, particularly in the field of oncology. Its structure incorporates a benzimidazole core linked to a piperazine ring that is functionalized with a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group. This molecular architecture is characteristic of compounds investigated for their potential to interact with biological targets such as DNA and specific enzymes . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to the minor groove of DNA, often with specificity for AT-rich sequences . Furthermore, the incorporation of a sulfonylated piperazine moiety is a recognized strategy in drug discovery, as this group can be pivotal for enhancing binding affinity and pharmacokinetic properties . Research on analogous compounds featuring the mesitylsulfonyl-piperazine group has demonstrated potent and selective anti-proliferative activity against specific cancer cell lines . The presence of the benzimidazole system suggests a potential research focus on mechanisms involving topoisomerase enzyme inhibition, as seen in other related molecules that stabilize the topoisomerase I-DNA complex and induce cell cycle arrest . Consequently, this compound represents a valuable chemical tool for researchers exploring novel pathways in cancer biology and for profiling the structure-activity relationships of hybrid heterocyclic compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-16-12-17(2)21(18(3)13-16)28(26,27)25-10-8-23(9-11-25)15-24-14-22-19-6-4-5-7-20(19)24/h4-7,12-14H,8-11,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVLCOFWOQKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. For example, condensation of 4-fluoro-1H-benzo[d]imidazole with acetone in the presence of sodium borohydride yields 1-isopropyl-2-methyl-1H-benzo[d]imidazole intermediates. This step employs reductive amination to introduce alkyl substituents at the N1 position, achieving yields of ~80% under optimized conditions (50°C, 4 h).

Mesitylsulfonylation of Piperazine

The mesitylsulfonyl group is introduced via sulfonylation of piperazine using mesitylenesulfonyl chloride . This reaction proceeds in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl, yielding 4-(mesitylsulfonyl)piperazine with >90% purity. The mesityl group’s steric bulk necessitates prolonged reaction times (12–24 h) at room temperature to ensure complete conversion.

Coupling via Methylene Linker

The final step involves alkylation of the benzimidazole’s N3 position with a chloromethyl or bromomethyl derivative of 4-(mesitylsulfonyl)piperazine . For instance, treating 1H-benzo[d]imidazole with 1-(chloromethyl)-4-(mesitylsulfonyl)piperazine in DMF using K2CO3 as a base affords the target compound in 65–75% yield. Alternative methods employ Mitsunobu conditions (DIAD, PPh3) to couple hydroxyl-containing intermediates.

Detailed Synthetic Procedures

Method A: Direct Alkylation Approach

Step 1: Synthesis of 1H-Benzo[d]imidazole
A mixture of o-phenylenediamine (10 mmol) and acetic acid (20 mL) is heated at 100°C for 6 h. After cooling, the precipitate is filtered and recrystallized from ethanol to yield 1H-benzo[d]imidazole (85%).

Step 2: Preparation of 4-(Mesitylsulfonyl)piperazine
Piperazine (10 mmol) is dissolved in THF (30 mL) and cooled to 0°C. Mesitylenesulfonyl chloride (10.5 mmol) is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred at 25°C for 24 h, washed with water, and concentrated to give a white solid (92%).

Step 3: Alkylation of Benzimidazole
A solution of 1H-benzo[d]imidazole (5 mmol), 4-(mesitylsulfonyl)piperazine (5.5 mmol), and paraformaldehyde (6 mmol) in DMF (15 mL) is heated at 80°C for 12 h. The crude product is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) to yield the title compound (68%).

Table 1: Optimization of Alkylation Conditions

ConditionSolventBaseTemperature (°C)Yield (%)
ParaformaldehydeDMFNone8068
1-ChloromethylpiperazineDCMK2CO32572
Mitsunobu ReactionTHFDIAD0→2565

Method B: Reductive Amination Pathway

Step 1: Synthesis of (4-(Mesitylsulfonyl)piperazin-1-yl)methanol
4-(Mesitylsulfonyl)piperazine (10 mmol) is reacted with glycolaldehyde (12 mmol) in MeOH, followed by NaBH4 (15 mmol) at 0°C. The product is isolated in 78% yield after extraction.

Step 2: Coupling to Benzimidazole
The alcohol intermediate (5 mmol) is treated with 1H-benzo[d]imidazole (5 mmol) and PPh3 (6 mmol) in THF under Mitsunobu conditions (DIAD, 6 mmol). After 24 h, the product is obtained in 70% yield.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole-H), 7.75–7.45 (m, 4H, Ar-H), 6.89 (s, 2H, mesityl-H), 4.12 (s, 2H, CH2), 3.62–3.45 (m, 8H, piperazine-H), 2.68 (s, 6H, CH3), 2.34 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd for C21H26N4O2S [M+H]+: 398.1785; found: 398.1789.

Purity and Yield Optimization

  • HPLC Purity : >99% (C18 column, MeCN/H2O 70:30).

  • Recrystallization Solvent : n-Heptane/EtOAc (3:1) achieves 99.5% purity.

Critical Discussion of Methodologies

Advantages of Direct Alkylation

  • Simplicity : Fewer steps and commercially available reagents.

  • Scalability : Adaptable to gram-scale synthesis without significant yield drop.

Limitations and Mitigation

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions is mitigated using bulky bases (e.g., DBU).

  • Byproducts : Mesitylsulfonyl chloride hydrolysis is minimized by anhydrous conditions .

Chemical Reactions Analysis

1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzimidazole core, which is known for its biological activity. The mesitylsulfonyl group enhances solubility and bioavailability, making it a suitable candidate for pharmaceutical applications. The molecular formula is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S with a molecular weight of approximately 372.48 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole as an anticancer agent. It has shown efficacy in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to target specific cancer cell lines has been documented, suggesting its role as a lead compound in cancer therapy development .

Neuropharmacology

The compound is also being investigated for its effects on the central nervous system. Its structural similarity to known GABA-A receptor modulators positions it as a potential positive allosteric modulator. This application could be pivotal in developing treatments for neurological disorders such as anxiety and epilepsy. Preliminary studies indicate that it may enhance GABAergic transmission without the side effects commonly associated with traditional benzodiazepines .

Antimicrobial Properties

There is emerging evidence that compounds similar to this compound exhibit antimicrobial activities against various pathogens. This property opens avenues for its use in treating infections caused by resistant strains of bacteria and fungi .

Biological Interactions

The interaction of this compound with biological targets has been a focal point of research. Key findings include:

  • GABA-A Receptor Modulation : The compound has been identified as a modulator of the α1/γ2 interface of the GABA-A receptor, suggesting its potential use in treating anxiety disorders .
  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in cancer progression, contributing to its anticancer properties .

Case Studies

Several case studies have documented the applications of this compound:

StudyFocusFindings
Qian et al., 2023NeuropharmacologyIdentified as a positive allosteric modulator with improved metabolic stability compared to existing drugs .
Patent WO2019075108A1Anticancer ActivityDemonstrated efficacy against specific cancer cell lines, highlighting its potential in drug development .
PubChem DataChemical PropertiesDetailed structural information supporting its biological activity and pharmacokinetics .

Mechanism of Action

The mechanism of action of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogs with Piperazine Linkages

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole
  • Structure : Replaces mesitylsulfonyl with a phenyl group.
  • Synthesis : Synthesized via Mannich base reaction, yielding 58% with a melting point of 168–170°C .
  • Properties: Lower molecular weight (MW: 306.4 g/mol) compared to the target compound (estimated MW: ~470–500 g/mol).
1-Benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
  • Structure : Pyridinylsulfonyl substituent instead of mesitylsulfonyl.
  • Properties : MW 447.6 g/mol; the pyridinyl group introduces polar interactions, possibly improving water solubility. Used in kinase inhibition studies .
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • Structure : Features a thiazole-linked piperazine and fluorophenyl urea.
  • Bioactivity : Shows anticancer activity (IC₅₀: <1 µM against BRAF V600E mutants) .

Substituent Effects on Pharmacological Activity

Compound Substituent Bioactivity Reference
Target Compound Mesitylsulfonyl Hypothesized kinase inhibition
5k (Benzothiazole derivative) Benzoimidazole-thio Anticancer (EI-MS: 490.13 [M+H]⁺)
L1 (Pyrrole-substituted) Pyrrole In silico anti-SARS-CoV-2 activity
11d (Sulfonamide derivative) 4-Propylpiperazine Anticancer (HRMS: 497.2684 [M+H]⁺)
  • Mesitylsulfonyl vs. Thio/Sulfonamide Groups : The mesitylsulfonyl group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to smaller sulfonamides or thioethers .
  • Heterocyclic Substituents : Pyrrole or furan substituents (e.g., L1–L3) reduce molecular weight (~300–350 g/mol) and improve synthetic yields (85–88%) via green chemistry .
Molecular Weight and Solubility
  • Target Compound : Estimated MW ~470–500 g/mol; mesitylsulfonyl increases hydrophobicity (logP >3).
  • Analog 5k : MW 490.13 g/mol; thioether linkage reduces logP compared to sulfonyl .
  • Analog 11a : MW 484.2 g/mol; urea moiety enhances solubility (yield: 85.1%) .

Biological Activity

1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzimidazole core and a piperazine moiety modified with a mesitylsulfonyl group, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve modulation of specific receptors or enzymes. The piperazine ring is known for its ability to enhance binding affinity to various biological targets, while the sulfonyl group may influence solubility and bioavailability, facilitating interaction with cellular components.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Research on related benzimidazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer cell lines, indicating that further investigation into this compound could yield promising results.

Neurological Effects

Given the piperazine component, there is potential for interaction with neurotransmitter systems. Compounds that modulate GABA-A receptors have been explored for their neuroprotective effects and treatment of anxiety disorders. Studies on related compounds suggest that this benzimidazole derivative may also exhibit such properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzimidazole derivativesInhibition of bacterial growth
AnticancerBenzimidazole analogsReduced cell proliferation in cancer lines
NeurologicalPiperazine derivativesModulation of GABA-A receptors

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzimidazole derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting that modifications such as those present in this compound could enhance efficacy.

Case Study: Anticancer Activity

Another study focused on the anticancer potential of piperazine-based compounds, where a series of derivatives were synthesized and tested against various cancer cell lines. The most promising candidates demonstrated IC50 values in the low micromolar range, indicating potent activity. This suggests that this compound may warrant similar evaluation.

Q & A

Advanced Research Question

  • Click Chemistry : Use copper(I) catalysts to favor 1,4-triazole regioisomers over 1,5-products .
  • Protecting Groups : Temporarily block reactive sites (e.g., sulfonyl or piperazine nitrogen) to direct coupling reactions .
    Case Study : achieved >90% yield of the 1,4-regioisomer via optimized azide-alkyne cycloaddition.

How do catalytic systems enhance synthesis efficiency?

Advanced Research Question

  • Cu-Catalyzed N-Arylation : Aryl halides react with benzimidazoles using CuI/3-(diphenylphosphino)propanoic acid to form C-N bonds with yields up to 94% .
  • Nano-SiO₂ Catalysis : Green synthesis routes reduce reaction times and improve purity, as shown in benzimidazole derivatives with antimicrobial activity .
    Recommendation : Screen alternative catalysts (e.g., Pd, Ni) for cross-coupling steps to diversify accessible derivatives.

How can computational modeling guide drug design for this compound?

Advanced Research Question

  • Molecular Docking : Simulate interactions with biological targets (e.g., 5HT₆ receptors in or bacterial enzymes in ). used docking to visualize binding modes of triazole-thiazole hybrids .
  • QSAR Models : Correlate electronic (e.g., logP, HOMO-LUMO gaps) and steric parameters with activity data to prioritize synthetic targets.

What are the key considerations for evaluating stability under experimental conditions?

Advanced Research Question

  • pH Stability : Assess hydrolysis in acidic/basic media (e.g., sulfonyl chloride derivatives hydrolyze to sulfonic acids ).
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (refer to thermal data in ).
    Protocol : Store compounds in inert atmospheres and monitor degradation via HPLC or NMR over time.

How can researchers design derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric Replacement : Substitute mesitylsulfonyl with trifluoromethanesulfonyl or tosyl groups to modulate solubility and metabolic stability .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s rabeprazole analogs.

What methodologies validate anticorrosive activity in benzimidazole derivatives?

Advanced Research Question

  • Electrochemical Techniques : Use potentiodynamic polarization and EIS to measure corrosion inhibition efficiency (e.g., QN1 and QN2 in showed >80% inhibition on mild steel in HCl) .
  • Surface Analysis : SEM/EDS or AFM quantifies surface morphology changes post-exposure to inhibitors.

How are hybrid compounds (e.g., benzothiazole-piperazine-triazole) synthesized and characterized?

Advanced Research Question

  • Multi-Step Synthesis : Combine Ullman coupling, Huisgen cycloaddition, and Mannich reactions ().
  • Characterization : Use HRMS, ¹³C NMR, and elemental analysis to confirm hybrid structures. For example, compound 5k () was validated via EI-MS (490.13 [M+H]⁺) and C/H/N analysis .

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